molecular formula C12H19F2NO4 B13670476 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B13670476
M. Wt: 279.28 g/mol
InChI Key: CMNMGOSQTYXYGN-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19F2NO4 It is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and difluoro groups

Preparation Methods

The synthesis of 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, tert-butyl and ethyl groups can be introduced through alkylation reactions, while the difluoro groups can be added via fluorination reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its difluoro groups can serve as markers in biochemical assays.

    Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, it may modulate signaling pathways related to disease processes.

Comparison with Similar Compounds

1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate and this compound share structural similarities but differ in their substituents.

    Uniqueness: The presence of both tert-butyl and ethyl groups, along with the difluoro substituents, gives this compound unique chemical and physical properties that make it valuable for specific applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNMGOSQTYXYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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